molecular formula C6H11NS B3425398 2,4,5-Trimethyl-4,5-dihydrothiazole CAS No. 4145-93-1

2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No. B3425398
CAS RN: 4145-93-1
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydrothiazole belongs to the class of organic compounds known as thiazolines . It is a colorless to yellow liquid and is not a naturally occurring metabolite . It is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole and similar compounds has been reported in the literature . The reaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .


Molecular Structure Analysis

The molecular weight of 2,4,5-Trimethyl-4,5-dihydrothiazole is 129.23 . Its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine . The InChI code is 1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5,7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2,4,5-Trimethyl-4,5-dihydrothiazole is a colorless to yellow liquid . Its molecular weight is 129.23 , and its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine .

Scientific Research Applications

Chemical Properties

“2,4,5-Trimethyl-4,5-dihydrothiazole” has the CAS Number: 4145-93-1 and a molecular formula of C6H11NS . It is a liquid and has a molecular weight of 129.23 .

Synthesis

The compound can be synthesized through the interaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles . This reaction results in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .

Antibacterial Activity

Some derivatives of 4,5-dihydrothiazole have shown significant antibacterial activity . For example, the compounds (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole (7h) and ®-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole (7h′) exhibited significant inhibition against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis and Bacillus cereus .

Molecular Docking

Molecular docking of the synthesized 1,3-thiazoline derivatives for putative antibacterial activity was carried out using the penicillin-binding target protein (PBP4) of the bacteria E. coli “Homo sapiens” and S. aureus “Homo sapiens” as an example . The presence of natural alkaloids in the structure of thiazoline derivatives somewhat increased the affinity of these substrates for target proteins selected .

Biological Activity

There is a wide range of biological activities of many synthetic thiazole derivatives, such as antiviral, antifungal, anticancer, antiulcer, anti-inflammatory, antihypertensive, herbicidal, anthelmintic, antiparasitic, insecticidal ones .

Future Research

Given the wide range of biological activities of thiazole derivatives, there is potential for future research into the applications of “2,4,5-Trimethyl-4,5-dihydrothiazole” in these areas .

Mechanism of Action

Target of Action

It is commonly used as a preservative and antimicrobial agent , suggesting that its targets may be microbial cells or enzymes involved in microbial growth and reproduction.

Result of Action

The molecular and cellular effects of 2,4,5-Trimethyl-4,5-dihydrothiazole’s action are likely related to its antimicrobial properties. It may cause damage to microbial cells, inhibit their growth, or interfere with their reproduction

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trimethyl-4,5-dihydrothiazole. For instance, it is sensitive to light, heat, and air , which means its stability and efficacy could be affected by exposure to these elements. The compound is commonly used in the production of electronic products, paints, plastics, and other chemicals to protect them from microbial contamination .

properties

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294803
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethyl-4,5-dihydrothiazole

CAS RN

23236-43-3, 4145-93-1
Record name NSC98275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-4,5-dihydrothiazole
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Reactant of Route 5
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Reactant of Route 6
2,4,5-Trimethyl-4,5-dihydrothiazole

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